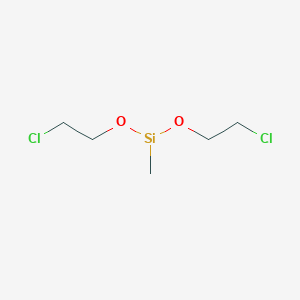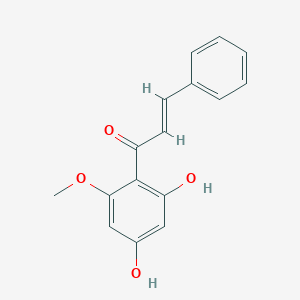
2-硫代-2,3,5,6,7,8-六氢喹唑啉-4(1H)-酮
描述
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a thioxo group (C=S) and a hexahydroquinazolinone core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves the cyclization of appropriate precursors. For instance, the reaction between 2-aminobenzamide and carbon disulfide in the presence of a base can lead to the formation of the desired compound.
Condensation Reaction: Another approach involves the condensation of o-phenylenediamine with thiourea under acidic conditions, followed by cyclization to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo oxidation reactions, where the thioxo group (C=S) is converted to a sulfoxide (C=SO) or sulfone (C=SO2) group.
Reduction: The compound can also be reduced to form 2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, where the thioxo group is converted to a thiol (C-SH) group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound could induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives:
2-Methylquinazolin-4(3H)-one: Lacks the thioxo group, resulting in different chemical reactivity and biological activity.
2-Amino-3,4-dihydroquinazolin-4-one: Contains an amino group instead of a thioxo group, leading to variations in its chemical properties and applications.
2-Phenylquinazolin-4(3H)-one: The presence of a phenyl group alters its solubility and interaction with biological targets.
The uniqueness of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one lies in its thioxo group, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPOVNFTXLBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371440 | |
| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-21-4 | |
| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


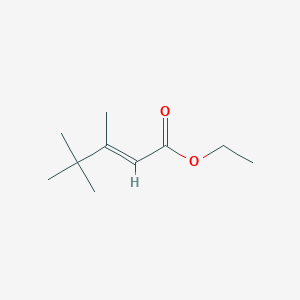
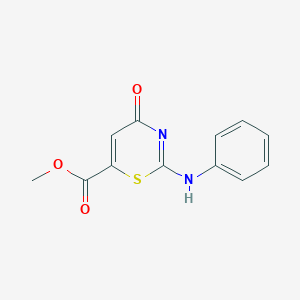
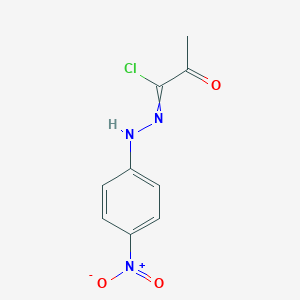

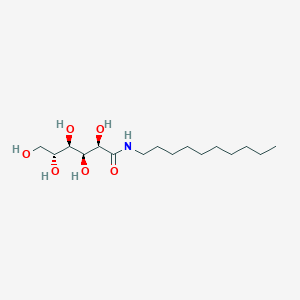

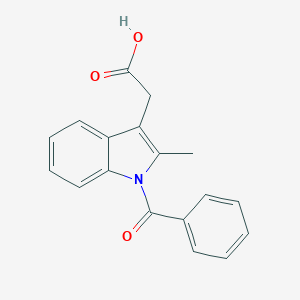
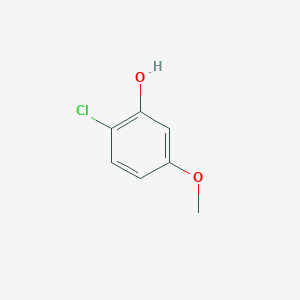

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
